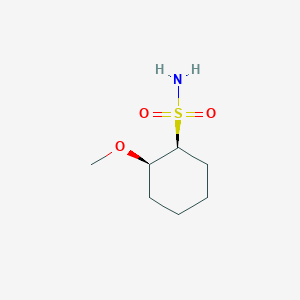

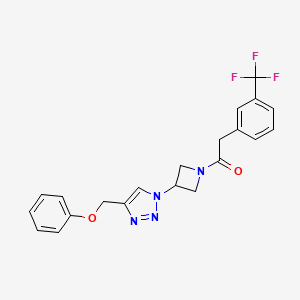

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and many other therapeutic activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis method for the compound you mentioned is not available in the sources I found.Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific molecular structure of the compound you mentioned is not available in the sources I found.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. Some of these include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction . The specific chemical reactions of the compound you mentioned are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Organic Electronics and Conductive Polymers

Overview:3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: (let’s call it QED) belongs to a class of materials known as conductive polymers. These polymers exhibit both electrical conductivity and mechanical flexibility, making them valuable for various applications.

Applications:- Organic Field-Effect Transistors (OFETs) : QED can be used as a semiconductor material in OFETs. Its high charge mobility allows for efficient electron transport, making it suitable for flexible and low-power electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : QED-based materials can serve as emissive layers in OLEDs. Their tunable emission properties enable vibrant displays and energy-efficient lighting .

- Photovoltaics (Solar Cells) : QED derivatives have been explored as electron-transporting materials in organic solar cells. Their absorption properties and charge mobility contribute to efficient energy conversion .

- Electrochromic Devices : QED-containing polymers exhibit reversible color changes upon electrochemical stimuli. These materials find applications in smart windows, displays, and sensors .

Biomimetic Sensors

Overview: The charge and electrical energy consumed during chemical reactions can serve as essential sensing parameters. QED’s versatile applications extend to biomimetic sensors.

Applications:- Biomimetic Reactive Sensors : QED can act as a self-sensing material during actuation. Its simultaneous response to external stimuli and internal changes makes it valuable for biosensors and medical devices .

Medicinal Chemistry

Overview: While QED is primarily known for its electronic properties, its structural features also make it interesting for medicinal chemistry.

Applications:- Anticancer Agents : Researchers have explored QED derivatives as potential anticancer agents due to their quinazoline scaffold. These compounds may inhibit specific kinases involved in cancer cell proliferation .

Conclusion

Wirkmechanismus

The mechanism of action of quinazoline derivatives can vary depending on their specific structure and the biological activity they exhibit. For example, some quinazoline derivatives have been found to exhibit their anti-cancer activity by inhibiting tyrosine kinases . The specific mechanism of action of the compound you mentioned is not available in the sources I found.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-3-17-8-12-19(13-9-17)30-25(31)21-6-4-5-7-22(21)29(26(30)32)16-23-27-24(28-33-23)18-10-14-20(34-2)15-11-18/h4-15H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYKGESEDBKJHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

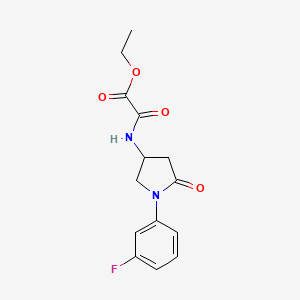

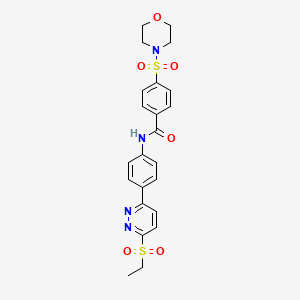

![N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide](/img/structure/B2392505.png)

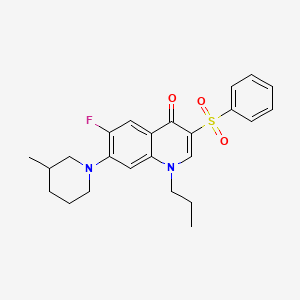

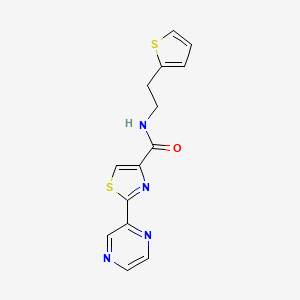

![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)

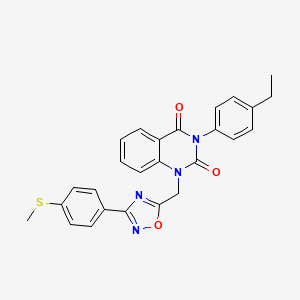

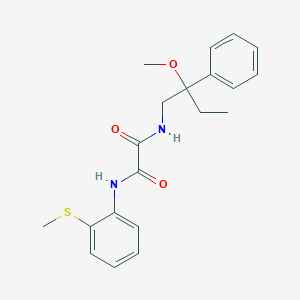

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)